molecular formula C21H23N5O3S B4873830 2-{[5-(4-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

2-{[5-(4-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B4873830
M. Wt: 425.5 g/mol
InChI Key: GIYQASYSOXSJBG-UHFFFAOYSA-N
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Description

2-{[5-(4-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the acetamidophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the conversion of the triazole ring to dihydrotriazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in ethanol or tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions usually take place in polar solvents like DMF or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazole derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2-{[5-(4-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The acetamidophenyl group may interact with protein residues through hydrogen bonding or hydrophobic interactions, further enhancing the compound’s binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring, used to treat fungal infections.

    Voriconazole: Another antifungal triazole derivative, known for its broad-spectrum activity.

    Trazodone: An antidepressant that contains a triazole ring, used to treat major depressive disorder.

Uniqueness

2-{[5-(4-Acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both acetamidophenyl and methoxyphenyl groups allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[[5-(4-acetamidophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14(27)23-17-8-6-16(7-9-17)20-24-25-21(26(20)2)30-13-19(28)22-12-15-4-10-18(29-3)11-5-15/h4-11H,12-13H2,1-3H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQASYSOXSJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(4-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(4-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(4-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(4-ACETAMIDOPHENYL)-4-METHYL-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

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